molecular formula C19H17ClN2O4 B2386291 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 946210-43-1

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2386291
CAS RN: 946210-43-1
M. Wt: 372.81
InChI Key: HFIFIEGDLRVEPS-UHFFFAOYSA-N
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Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as compound 22, is a synthetic compound that has gained attention in the scientific community for its potential as a therapeutic agent. It belongs to the class of isoxazole-containing compounds and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

Pharmacological Research

Compounds related to "N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide" have been studied for their potential pharmacological applications. For instance, molecules with similar structural features have been investigated for their antimicrobial properties, including the synthesis of formazans from Mannich bases of certain thiadiazoles as antimicrobial agents (Sah et al., 2014). Additionally, benzothiazolinone acetamide analogs have been explored for their potential in ligand-protein interactions and their efficiency in photovoltaic systems, suggesting applications in bioactive material development (Mary et al., 2020).

Agricultural Applications

In agriculture, chloroacetamide herbicides, which share functional groups with the query compound, have been extensively used. These herbicides, including acetochlor and metolachlor, have been analyzed for their comparative metabolism in human and rat liver microsomes, highlighting the importance of understanding their biotransformation for safety assessments (Coleman et al., 2000). The inhibition of fatty acid synthesis by chloroacetamides in green algae further emphasizes the biochemical impact of these compounds on non-target organisms (Weisshaar & Böger, 1989).

Organic Synthesis and Chemical Research

On the synthetic front, molecules with isoxazole and acetamide functionalities have been utilized in organic chemistry for the development of novel compounds with potential biological activities. For example, the synthesis of oxadiazole derivatives as potential enzyme inhibitors showcases the utility of these chemical frameworks in designing bioactive molecules (Rehman et al., 2013). Additionally, photochemical studies of related chloroacetophenones have provided insights into reaction mechanisms and synthetic applications (Plíštil et al., 2006)

properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-16-4-2-3-5-17(16)25-12-19(23)21-11-15-10-18(26-22-15)13-6-8-14(20)9-7-13/h2-10H,11-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIFIEGDLRVEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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